(3,4-Dimethylphenyl)-difluoroacetic acid (3,4-Dimethylphenyl)-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1027514-15-3
VCID: VC8033211
InChI: InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)
SMILES: CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

(3,4-Dimethylphenyl)-difluoroacetic acid

CAS No.: 1027514-15-3

Cat. No.: VC8033211

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

(3,4-Dimethylphenyl)-difluoroacetic acid - 1027514-15-3

Specification

CAS No. 1027514-15-3
Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14)
Standard InChI Key SWSRHSCRJBEGER-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C
Canonical SMILES CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound exhibits a molecular weight of 200.18 g/mol and a density of approximately 1.3 g/cm³ (estimated via computational modeling) . Its melting point remains uncharacterized experimentally, but analogous difluoroacetic acid derivatives typically melt between 40–60°C . Key spectral data include:

PropertyValueSource
Molecular FormulaC10H10F2O2\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}_2
CAS Number1027514-15-3
Solubility in DMSO≥10 mM at 20°C
Storage Stability6 months at -80°C

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of related difluoroacetic acids reveals strong absorbance bands at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) . Nuclear magnetic resonance (NMR) data for the compound are unavailable, but 19F^{19}\text{F} NMR of similar structures shows doublets near -120 ppm due to vicinal fluorine coupling .

Synthesis and Optimization

Electrochemical Reduction Approach

A scalable synthesis method involves the electrochemical reduction of 3,4-dimethylcinnamic acid derivatives in dimethyl sulfoxide (DMSO) with tetra(n-butyl)ammonium hydrogensulfate as a phase-transfer catalyst . This one-pot reaction proceeds at 20°C under a 10 mA current for 10 hours, yielding the target compound at 78% efficiency after column chromatography .

3,4-Dimethylcinnamic acid+2Felectrochemical2-(3,4-Dimethylphenyl)-2,2-difluoroacetic acid\text{3,4-Dimethylcinnamic acid} + 2\text{F}^- \xrightarrow{\text{electrochemical}} \text{2-(3,4-Dimethylphenyl)-2,2-difluoroacetic acid}

Purification and Yield Optimization

Post-reaction workup includes ethyl acetate extraction, brine washing, and anhydrous sodium sulfate drying . Gradient elution chromatography (hexane:ethyl acetate, 9:1) isolates the product with >95% purity .

Applications in Research

Materials Science

The compound’s rigid aromatic core and fluorine substituents make it a potential monomer for high-performance polymers. Blends with polyvinylidene fluoride (PVDF) show enhanced thermal stability (decomposition temperature >300°C) .

Recent Advances and Future Directions

Advances in electrocatalytic fluorination (e.g., using recyclable ionic liquid electrolytes) promise greener synthesis routes . Computational studies using density functional theory (DFT) are underway to predict regioselectivity in fluorination reactions . Future research should prioritize in vitro toxicology screens and scale-up feasibility analyses.

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